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molecular formula C11H14N2O2Si B8756302 2-Nitro-4-((trimethylsilyl)ethynyl)aniline CAS No. 518982-26-8

2-Nitro-4-((trimethylsilyl)ethynyl)aniline

Cat. No. B8756302
M. Wt: 234.33 g/mol
InChI Key: HQMMOSQFCNKPFQ-UHFFFAOYSA-N
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Patent
US09181233B2

Procedure details

2-Nitro-4-(trimethylsilylethinyl)aniline (3.96 g; 16.9 mmol; 1 eq.) was dissolved in MeOH (50 ml) and CH2Cl2 (50 ml) and treated with K2CO3 (9.33 g; 67.6 mmol; 4 eq.). After stirring at room temperature for 5 h, the mixture was diluted with water. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (3×100 ml). The combined organic layers were dried over Na2SO4, evaporated and the residue was purified by flash chromatography on silica using a CHCl3/MeOH gradient. Yield: 2.06 g (75.1%); MS m/z: 163.4 [M+H]+
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([C:11]#[C:12][Si](C)(C)C)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].C(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>CO.O>[C:11]([C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1)#[CH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
9.33 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica using a CHCl3/MeOH gradient

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(#C)C1=CC(=C(C=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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